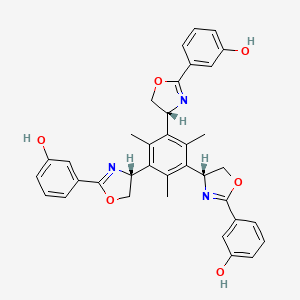
3,3',3''-((4R,4'R,4''R)-4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” is a complex organic compound featuring a central trimethylbenzene core with three dihydrooxazole groups and three phenol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Trimethylbenzene Core: Starting with a trimethylbenzene derivative, functional groups are introduced at specific positions.
Attachment of Dihydrooxazole Groups: The dihydrooxazole groups are synthesized through cyclization reactions involving amino alcohols and carboxylic acids.
Coupling with Phenol Groups: The final step involves coupling the dihydrooxazole groups with phenol groups using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The dihydrooxazole groups can be reduced to amino alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Materials Science: Used in the synthesis of polymers and advanced materials.
Biology and Medicine
Drug Development: Potential use as a scaffold for drug design.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives.
Electronics: Used in the development of organic electronic materials.
Mecanismo De Acción
The mechanism of action of “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” depends on its application. For instance:
Catalysis: Acts as a ligand, coordinating to metal centers and facilitating catalytic cycles.
Drug Development: Interacts with biological targets such as enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(Benzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol
- 3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrothiazole-4,2-diyl))triphenol
Uniqueness
The presence of the trimethylbenzene core and the specific arrangement of dihydrooxazole and phenol groups make “3,3’,3’‘-((4R,4’R,4’‘R)-4,4’,4’'-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(4,5-dihydrooxazole-4,2-diyl))triphenol” unique. This structure imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C36H33N3O6 |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
3-[(4R)-4-[3,5-bis[(4R)-2-(3-hydroxyphenyl)-4,5-dihydro-1,3-oxazol-4-yl]-2,4,6-trimethylphenyl]-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C36H33N3O6/c1-19-31(28-16-43-34(37-28)22-7-4-10-25(40)13-22)20(2)33(30-18-45-36(39-30)24-9-6-12-27(42)15-24)21(3)32(19)29-17-44-35(38-29)23-8-5-11-26(41)14-23/h4-15,28-30,40-42H,16-18H2,1-3H3/t28-,29-,30-/m0/s1 |
Clave InChI |
MFHOGVGSJFSDNU-DTXPUJKBSA-N |
SMILES isomérico |
CC1=C(C(=C(C(=C1[C@@H]2COC(=N2)C3=CC(=CC=C3)O)C)[C@@H]4COC(=N4)C5=CC(=CC=C5)O)C)[C@@H]6COC(=N6)C7=CC(=CC=C7)O |
SMILES canónico |
CC1=C(C(=C(C(=C1C2COC(=N2)C3=CC(=CC=C3)O)C)C4COC(=N4)C5=CC(=CC=C5)O)C)C6COC(=N6)C7=CC(=CC=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















